molecular formula C4H11Cl2N3 B6607458 1-aminocyclopropane-1-carboximidamidedihydrochloride CAS No. 2839156-34-0

1-aminocyclopropane-1-carboximidamidedihydrochloride

Cat. No.: B6607458
CAS No.: 2839156-34-0
M. Wt: 172.05 g/mol
InChI Key: JXUVPHFWVQZDCD-UHFFFAOYSA-N
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Description

1-aminocyclopropane-1-carboximidamidedihydrochloride is a compound of significant interest in various scientific fields. It is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role in the biosynthesis of the plant hormone ethylene . This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 1-aminocyclopropane-1-carboximidamidedihydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-aminocyclopropane-1-carboximidamidedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction may yield amines.

Mechanism of Action

The mechanism of action of 1-aminocyclopropane-1-carboximidamidedihydrochloride involves its interaction with specific molecular targets and pathways. In plants, it acts as a precursor to ethylene, which regulates various developmental processes . The compound is converted to ethylene by the enzyme ACC oxidase, which catalyzes the final step in the ethylene biosynthesis pathway . This process involves the oxidation of the cyclopropane ring, leading to the release of ethylene gas.

Properties

IUPAC Name

1-aminocyclopropane-1-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.2ClH/c5-3(6)4(7)1-2-4;;/h1-2,7H2,(H3,5,6);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUVPHFWVQZDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=N)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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